
4-Bromopyridine-2,6-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromopyridine-2,6-dicarbonyl dichloride is a chemical compound with the molecular formula C₇H₂BrCl₂NO₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and two carbonyl chloride groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromopyridine-2,6-dicarbonyl dichloride can be synthesized through several methods. One common method involves the bromination of pyridine-2,6-dicarboxylic acid followed by chlorination. The reaction typically requires the use of bromine and thionyl chloride as reagents. The process involves the following steps:
Bromination: Pyridine-2,6-dicarboxylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position of the pyridine ring.
Chlorination: The resulting 4-bromopyridine-2,6-dicarboxylic acid is then treated with thionyl chloride to convert the carboxylic acid groups into carbonyl chloride groups, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Bromopyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbonyl chloride groups can undergo hydrolysis to form the corresponding carboxylic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrolysis reactions are usually performed in the presence of water or aqueous base under mild conditions.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Hydrolysis Products: The hydrolysis of this compound yields 4-bromopyridine-2,6-dicarboxylic acid.
Coupling Products: Biaryl compounds are typically formed through coupling reactions.
科学的研究の応用
4-Bromopyridine-2,6-dicarbonyl dichloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-Bromopyridine-2,6-dicarbonyl dichloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In hydrolysis reactions, the carbonyl chloride groups are converted to carboxylic acids through the addition of water. The compound can also act as an intermediate in the formation of more complex molecules through coupling reactions.
類似化合物との比較
Similar Compounds
4-Bromopyridine-2,6-dicarboxylic acid: This compound is similar in structure but lacks the carbonyl chloride groups.
2,6-Dichloropyridine: This compound has two chlorine atoms instead of bromine and carbonyl chloride groups.
4-Chloropyridine-2,6-dicarbonyl dichloride: This compound has a chlorine atom instead of bromine at the 4-position.
Uniqueness
4-Bromopyridine-2,6-dicarbonyl dichloride is unique due to the presence of both bromine and carbonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, hydrolysis, and coupling reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
CAS番号 |
206647-42-9 |
|---|---|
分子式 |
C7H2BrCl2NO2 |
分子量 |
282.90 g/mol |
IUPAC名 |
4-bromopyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C7H2BrCl2NO2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H |
InChIキー |
WZXXNXIPQSUNLV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C(=O)Cl)C(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)
![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
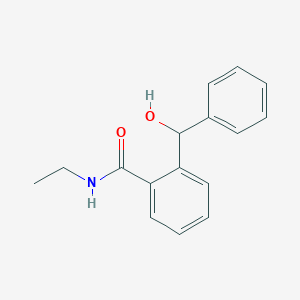
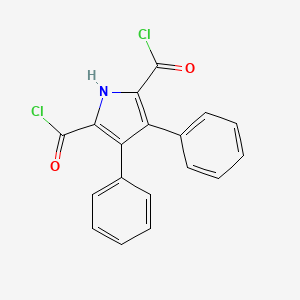
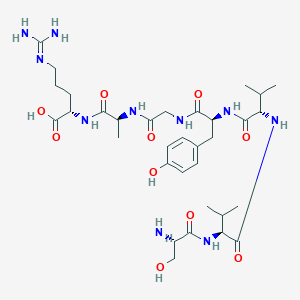
![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)


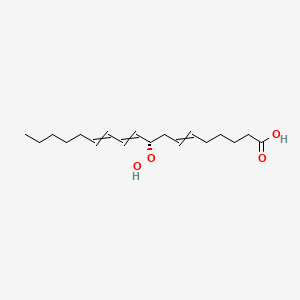
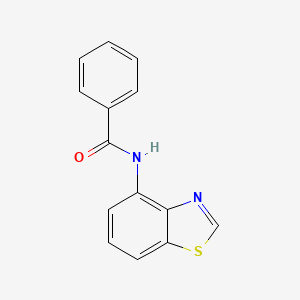
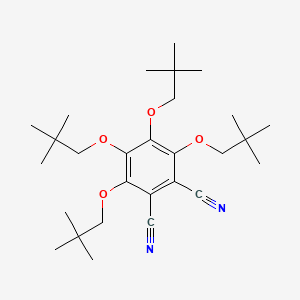
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
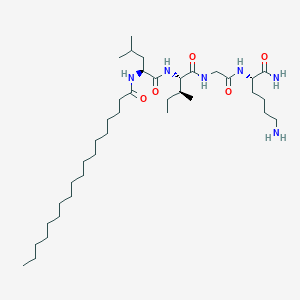
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
